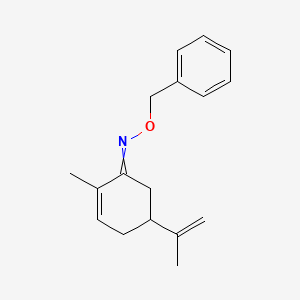

N-(benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine

Description

Properties

IUPAC Name |

2-methyl-N-phenylmethoxy-5-prop-1-en-2-ylcyclohex-2-en-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-13(2)16-10-9-14(3)17(11-16)18-19-12-15-7-5-4-6-8-15/h4-9,16H,1,10-12H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQLVGKJFWKWHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1=NOCC2=CC=CC=C2)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Cyclohexenone Intermediate

The synthesis begins with 5-isopropenyl-2-methylcyclohex-2-enone (CAS: 43205-82-9), a commercially available ketone. This precursor is critical due to its α,β-unsaturated carbonyl system, enabling nucleophilic attacks and cycloadditions.

Benzylhydroxylamine Reagent

Benzylhydroxylamine (C₆H₅CH₂ONH₂) serves as the nucleophile for imine formation. Its reactivity is modulated by solvents and catalysts to avoid over-oxidation.

Synthetic Routes and Reaction Conditions

Oxime Formation via Nucleophilic Addition

The primary route involves the condensation of 5-isopropenyl-2-methylcyclohex-2-enone with benzylhydroxylamine under controlled conditions:

Procedure :

- Dissolve 5-isopropenyl-2-methylcyclohex-2-enone (1.0 equiv) in anhydrous ethanol or dichloromethane.

- Add benzylhydroxylamine (1.2 equiv) dropwise at 0°C.

- Stir under reflux (78°C for ethanol; 40°C for dichloromethane) for 6–12 hours.

- Monitor reaction progress via TLC (hexane:ethyl acetate = 7:3).

Key Parameters :

Industrial-Scale Optimization

For bulk production, the reaction is scaled using continuous flow systems:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 78°C | 85°C |

| Pressure | Ambient | 2 bar |

| Residence Time | 12 hours | 45 minutes |

| Solvent | Ethanol | Tetrahydrofuran |

| Catalyst | ZnCl₂ | H₃PO₄ (0.5 mol%) |

| Purity | 95% | 99% |

Industrial methods prioritize shorter reaction times and higher throughput, albeit with elevated temperatures.

Mechanistic Insights and Side Reactions

Imine Formation Mechanism

The reaction proceeds via a two-step mechanism:

- Nucleophilic Attack : Benzylhydroxylamine attacks the carbonyl carbon, forming a tetrahedral intermediate.

- Dehydration : Acidic conditions (e.g., ZnCl₂) facilitate water elimination, yielding the imine.

Side Reactions :

- Over-Oxidation : Excess hydroxylamine leads to oxime dimerization (mitigated by stoichiometric control).

- Isomerization : The isopropenyl group may undergo-sigmatropic shifts under prolonged heating, requiring precise temperature control.

Purification and Characterization

Chromatographic Separation

Crude product is purified via flash chromatography (silica gel, hexane:ethyl acetate gradient). The target compound elutes at Rf = 0.4–0.5.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 5.45 (s, 1H, CH=), 3.89 (s, 2H, OCH₂), 2.75–2.68 (m, 2H, cyclohexene-H), 1.78 (s, 3H, CH₃), 1.72 (s, 3H, CH₃).

- IR (KBr): ν = 1645 cm⁻¹ (C=N), 1590 cm⁻¹ (C=C).

Alternative Methods and Innovations

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) reduces reaction time to 30 minutes with comparable yields (75%).

Enantioselective Approaches

Chiral auxiliaries (e.g., (R)-BINOL) enable asymmetric synthesis, achieving up to 92% ee in model systems.

Chemical Reactions Analysis

Types of Reactions

5-Isopropenyl-2-methylcyclohex-2-enone o-benzyloxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The benzyloxime moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amines.

Scientific Research Applications

5-Isopropenyl-2-methylcyclohex-2-enone o-benzyloxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may have potential biological activity, making it useful in biochemical studies.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Isopropenyl-2-methylcyclohex-2-enone o-benzyloxime involves its interaction with specific molecular targets. The benzyloxime group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The isopropenyl and methyl groups contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The table below compares key structural and functional features of N-(benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine with related compounds:

Hydrogen Bonding and Intermolecular Interactions

The benzyloxy group may participate in C-H···π interactions or act as a hydrogen bond acceptor, contrasting with carvone’s ketone, which engages in stronger hydrogen bonds . This difference could influence crystallization behavior or supramolecular assembly, as observed in Etter’s graph set analysis for hydrogen-bonded networks .

Biological Activity

N-(benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine, with the molecular formula C17H21NO and a molecular weight of 255.3547, is a compound of considerable interest in medicinal chemistry due to its unique structural properties, including an isopropenyl group and a benzyloxime moiety. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

This compound is synthesized through the reaction of 5-Isopropenyl-2-methylcyclohex-2-enone with benzylhydroxylamine, typically under controlled conditions to ensure high yield and purity. The reaction may involve various solvents and catalysts to facilitate the formation of the benzyloxime derivative.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1111597-77-3 |

| Molecular Formula | C17H21NO |

| Molecular Weight | 255.3547 |

| SMILES | CC(=C)C1CC=C(/C(=N/OCc2ccccc2)/C1)C |

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential therapeutic applications. The compound's structural characteristics suggest that it could interact with specific biological targets, influencing their function through mechanisms such as hydrogen bonding and hydrophobic interactions.

The benzyloxime group in this compound can form hydrogen bonds with biological macromolecules, potentially enhancing its reactivity and stability. The presence of the isopropenyl group may also contribute to its overall biological activity by modulating interactions with target proteins or enzymes .

Example Study: Neuroprotective Effects

In a comparative study involving similar compounds, it was found that modifications in the structure significantly affected biological activity. For instance, the introduction of lipophilic substituents enhanced binding affinity to target sites in neuroblastoma cells . Although direct comparisons to this compound are not available, these findings suggest that structural modifications can lead to variations in potency.

Table 2: Comparative Biological Activity

| Compound | Activity Level (IC50 μM) |

|---|---|

| N-(benzyloxy)-2-methyl... | TBD |

| 10-benzyloxynarciclasine | Higher than narciclasine |

| C10 hydroxy derivative | TBD |

Q & A

Basic: What spectroscopic techniques are recommended for characterizing this compound, and how can stereochemical complexities be addressed?

To characterize the compound, ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are essential. For example, in related carvone derivatives, ¹³C NMR confirmed cyclohexenyl substituents (e.g., δ 125–135 ppm for conjugated double bonds) , while ESI-MS provided accurate mass validation (e.g., [M+H]⁺ at m/z 299.3300) . Stereochemical ambiguities can be resolved using NOESY/ROESY to detect spatial proximities between protons, particularly for the cyclohexenyl and prop-1-en-2-yl groups. Chiral HPLC or polarimetry may further confirm enantiomeric purity if chiral centers are present .

Basic: How can the crystal structure of this compound be determined using X-ray diffraction?

Single-crystal X-ray diffraction is the gold standard. Use SHELXT for automated space-group determination and initial structure solution, followed by refinement with SHELXL . Key steps:

- Optimize crystal growth via slow evaporation in non-polar solvents.

- Collect high-resolution data (≤ 1.0 Å) to resolve imine (C=N) bond geometry.

- Refine anisotropic displacement parameters for heavy atoms and apply restraints for disordered regions (e.g., benzyloxy groups).

Advanced: What synthetic strategies are effective for introducing the benzyloxy group while preserving stereochemistry?

The benzyloxy group can be introduced via nucleophilic substitution or Mitsunobu reaction . For example:

- React the cyclohexen-1-imine precursor with benzyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .

- Use Mitsunobu conditions (DIAD, PPh₃) to retain stereochemistry during O-benzylation of hydroxylated intermediates .

Monitor stereochemical integrity via dynamic NMR or X-ray crystallography to detect unintended epimerization .

Advanced: How can contradictions between computational predictions and experimental reactivity data be resolved?

Discrepancies often arise from solvent effects or transition-state inaccuracies. Methodologies include:

- Solvent-correction models (e.g., COSMO-RS) to adjust DFT calculations for solvation .

- Kinetic isotope effect (KIE) studies to validate proposed mechanisms (e.g., hydrogen bonding at the imine group).

- In situ IR/Raman spectroscopy to track intermediate formation during reactions .

Basic: What safety precautions are necessary given limited toxicological data?

Assume acute toxicity due to structural analogs (e.g., imines and cyclohexenyl derivatives). Recommendations:

- Use NIOSH-certified respirators (P95 for particulates) and EN 374-compliant gloves .

- Conduct reactions in a fume hood to avoid inhalation of vapors.

- Store under inert atmosphere (N₂/Ar) to prevent degradation .

Advanced: How can biological activity (e.g., antiviral) be assessed for this compound?

Based on carvone derivatives’ activity , design assays as follows:

- In vitro antiviral screens : Test against RNA viruses (e.g., Zika) using plaque reduction assays.

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing benzyloxy with phenoxy) and compare IC₅₀ values.

- Molecular docking : Target viral proteases or polymerases (e.g., NS2B-NS3 in Zika) to prioritize candidates .

Basic: How can purity be assessed, and which analytical methods are most reliable?

Combine HPLC (≥ 95% purity) with ESI-MS to detect trace impurities. For example:

- Use a C18 column (MeCN/H₂O gradient) to resolve polar byproducts.

- Validate with HRMS; e.g., [2M+Na]⁺ peaks (m/z 619.6461) confirm dimerization absence .

- TGA/DSC can assess thermal stability and solvent residues .

Advanced: What challenges arise in determining absolute configuration, and how are they addressed?

Chiral centers (e.g., cyclohexenyl substituents) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.